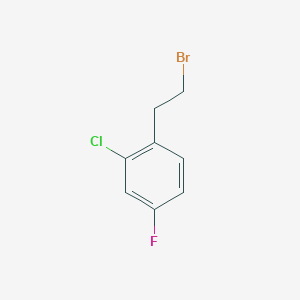

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Description

Evolution of Halogenated Arenes as Key Synthetic Intermediates in Contemporary Organic Chemistry

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the aromatic ring are substituted by a halogen. wikipedia.org Their utility in organic synthesis has evolved dramatically, transforming them from relatively inert compounds to highly versatile precursors for a myriad of chemical transformations. nih.gov The carbon-halogen bond in aryl halides provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules. researchgate.net

Initially, the application of aryl halides was somewhat limited due to their lower reactivity compared to alkyl halides in classical nucleophilic substitution reactions. wikipedia.org However, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, revolutionized their use. These methodologies allow for the selective formation of bonds between the halogenated arene and a wide array of coupling partners, enabling the synthesis of complex molecular architectures that were previously difficult to access. nih.gov The differential reactivity of various halogens (I > Br > Cl > F) in these reactions also permits sequential, site-selective functionalization of polyhalogenated arenes. nih.gov

Structural Complexity and Strategic Value of Polyhalogenated Alkylbenzenes in Modern Chemical Research

Polyhalogenated alkylbenzenes are a subclass of halogenated organic compounds characterized by the presence of multiple halogen substituents on a benzene (B151609) ring that also bears an alkyl side chain. wikipedia.org This combination of features imparts a unique reactivity profile and structural complexity. The halogen atoms on the aromatic ring can be exploited for cross-coupling reactions, while the alkyl side chain, which may also be halogenated, offers another site for chemical modification. nih.gov

The strategic value of these compounds lies in their ability to serve as multi-functional building blocks. wikipedia.org The presence of different halogens on the aromatic ring allows for regioselective synthesis, where one halogen can be selectively reacted while others remain intact for subsequent transformations. researchgate.netthieme-connect.com This orthogonality is a powerful tool in the design of efficient and convergent synthetic routes towards complex target molecules, including pharmaceuticals, agrochemicals, and materials. pku.edu.cn For instance, a bromo-substituent can be preferentially utilized in a Suzuki coupling, leaving a more robust chloro-substituent for a later-stage modification under different catalytic conditions.

Positioning of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene within the Context of Multi-functionalized Building Blocks

The structure of this compound features a benzene ring substituted with three different chemical moieties: a bromoethyl group, a chlorine atom, and a fluorine atom. This specific arrangement suggests its role as a highly versatile, multi-functionalized building block in organic synthesis.

The bromoethyl group is a reactive alkylating agent, susceptible to nucleophilic substitution reactions. sydney.edu.au This allows for the introduction of a variety of functional groups at the terminus of the ethyl chain, extending the molecular framework. Simultaneously, the chloro and fluoro substituents on the aromatic ring provide handles for further modifications. The chlorine atom can participate in various cross-coupling reactions, although it is generally less reactive than bromine. nih.gov The fluorine atom, being the most electronegative and forming a strong bond with carbon, is typically the least reactive in such catalytic cycles, often being carried through multiple synthetic steps to be present in the final product where it can modulate biological activity or other properties. nih.gov

The distinct reactivity of the bromoethyl group and the chloro-substituent on the aromatic ring suggests that this compound can be used in a stepwise fashion to build complex molecules. For example, the bromoethyl moiety could first be reacted with a nucleophile, followed by a transition-metal-catalyzed cross-coupling reaction at the chloro-position. This strategic positioning as a trifunctional intermediate makes it a potentially valuable tool for the synthesis of novel compounds in medicinal chemistry and materials science.

Below is a table summarizing the properties of structurally related compounds, which can provide an inferential context for the potential characteristics of this compound.

| Property | 1-(2-Bromoethyl)-4-chlorobenzene (B105474) nih.gov | 1-Bromo-4-chloro-2-fluorobenzene fishersci.com | 1-Bromo-2-chloro-4-fluorobenzene (B27530) ossila.com |

| CAS Number | 6529-53-9 | 1996-29-8 | 110407-59-5 |

| Molecular Formula | C8H8BrCl | C6H3BrClF | C6H3BrClF |

| Molecular Weight | 219.50 g/mol | 209.45 g/mol | 209.45 g/mol |

| Physical State | Not specified | Liquid | Not specified |

| Boiling Point | Not specified | ~91-92 °C at 20 mmHg | Not specified |

| Density | Not specified | ~1.678 g/mL at 25 °C | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDPEFBTPCEHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695012 | |

| Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958027-89-9 | |

| Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 2 Bromoethyl 2 Chloro 4 Fluorobenzene and Analogous Structures

Convergent and Divergent Synthetic Pathways for 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Multi-step Synthetic Sequences and Reaction Optimization

The construction of this compound can be envisioned through a multi-step synthetic pathway, commencing with the formation of the substituted benzene (B151609) ring followed by the introduction and modification of the ethyl side chain. A plausible synthetic route involves the initial synthesis of 1-bromo-2-chloro-4-fluorobenzene (B27530), which can be achieved from commercially available 2-chloro-4-fluoroaniline (B1295073) via a Sandmeyer-type reaction. This involves the diazotization of the aniline (B41778) derivative followed by reaction with a brominating agent, such as cuprous bromide in hydrobromic acid. google.com

With the core aromatic structure in hand, the 2-bromoethyl side chain can be introduced through a series of reactions. One common and effective method is the Friedel-Crafts acylation, which allows for the introduction of an acyl group onto the aromatic ring. organic-chemistry.org In this case, 1-bromo-2-chloro-4-fluorobenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(1-bromo-2-chloro-4-fluorophenyl)ethanone. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring.

Finally, the benzylic position of the newly formed ethyl group can be selectively brominated to yield the target compound, this compound. This benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and often with light or heat to facilitate the reaction. researchgate.net Lewis acid catalysis has also been shown to promote benzylic bromination. nih.gov

Reaction optimization is crucial at each step to maximize yield and minimize side products. For instance, in Friedel-Crafts acylation, the choice of solvent and the stoichiometry of the Lewis acid can significantly impact the reaction's efficiency. Similarly, the conditions for the reduction and benzylic bromination steps need to be carefully controlled to ensure selective transformation without affecting the halogen substituents on the aromatic ring.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Sandmeyer Reaction | 2-chloro-4-fluoroaniline, NaNO₂, HBr, CuBr | 1-Bromo-2-chloro-4-fluorobenzene |

| 2 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(1-Bromo-2-chloro-4-fluorophenyl)ethanone |

| 3 | Reduction | Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) | 1-Ethyl-2-chloro-4-fluorobenzene |

| 4 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator, light/heat | This compound |

Considerations of Functional Group Compatibility and Protecting Group Strategies

In the synthesis of complex molecules like this compound, ensuring the compatibility of functional groups throughout the reaction sequence is paramount. The presence of multiple halogen substituents on the aromatic ring necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions, such as nucleophilic aromatic substitution.

Protecting groups play a vital role in simplifying complex syntheses by temporarily masking a reactive functional group, thereby allowing a chemical transformation to occur selectively at another position in the molecule. researchgate.net For instance, if the synthesis of an analogous structure were to involve a Grignard reaction, any acidic protons in the molecule, such as those from hydroxyl or carboxylic acid groups, would need to be protected to prevent them from quenching the Grignard reagent. organic-chemistry.org

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which are stable under a variety of reaction conditions and can be selectively removed. rsc.org Carboxylic acids are often protected as esters, and amines can be protected as amides or carbamates. organic-chemistry.org The choice of a protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other parts of the molecule.

In the context of synthesizing halogenated aryl-alkyl compounds, the stability of the carbon-halogen bonds must be considered. For example, some strong reducing agents or organometallic reagents could potentially react with the aryl halides. Therefore, milder reaction conditions are often preferred. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, providing a high degree of control in a multi-step synthesis. researchgate.net

Catalytic and Green Chemistry Approaches in the Synthesis of Halogenated Aryl-Alkyl Compounds

Transition-Metal-Mediated Halogenation Methodologies

Transition-metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of halogenated aryl-alkyl compounds, transition-metal-catalyzed cross-coupling reactions can be employed to introduce the alkyl side chain. For example, a pre-formed halogenated aromatic ring could be coupled with an appropriate alkylating agent using a palladium, nickel, or copper catalyst.

While direct bromoethylation can be challenging, a two-step approach is often more feasible. For instance, a vinyl group could be introduced via a Stille or Suzuki coupling, followed by hydrobromination to yield the 2-bromoethyl side chain. Alternatively, a transition-metal-catalyzed cross-coupling with a protected 2-bromoethanol (B42945) derivative, followed by deprotection and conversion of the alcohol to a bromide, could be a viable route.

These catalytic methods often proceed under milder conditions than traditional methods and can exhibit high functional group tolerance. The development of new ligands and catalytic systems continues to expand the scope and applicability of these reactions in the synthesis of complex molecules.

Photoredox Catalysis for Benzylic C-H Halogenation

Photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing visible light to drive chemical reactions. acs.org This approach offers a green alternative to traditional methods that often require harsh reagents and high temperatures. In the context of synthesizing compounds like this compound, photoredox catalysis can be particularly valuable for the final benzylic bromination step.

The mechanism of photoredox-catalyzed benzylic C-H functionalization typically involves a photocatalyst that, upon excitation by visible light, can abstract a hydrogen atom from the benzylic position of an alkylbenzene, generating a benzylic radical. rsc.org This radical can then react with a halogenating agent to form the desired product. This method allows for the selective functionalization of C-H bonds, which are typically unreactive, under mild and controlled conditions. researchgate.net

Recent advancements have demonstrated the use of photoredox catalysis in combination with transition metals, known as metallaphotoredox catalysis, to achieve a wide range of C-H functionalizations. rsc.org These dual catalytic systems can enable transformations that are not possible with either catalyst alone, expanding the synthetic chemist's toolbox for the construction of complex halogenated aryl-alkyl compounds. The use of light as a traceless reagent and the ability to perform these reactions at ambient temperature align well with the principles of green chemistry.

Mechanistic Pathways and Reactivity Profiles of 1 2 Bromoethyl 2 Chloro 4 Fluorobenzene

Nucleophilic Substitution Reactions at the 2-Bromoethyl Moiety

The 2-bromoethyl group attached to the substituted benzene (B151609) ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The specific pathway, whether SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is influenced by several factors including the nature of the nucleophile, the solvent, and the structure of the substrate.

Role of Neighboring Group Participation in Bromine Displacement

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can significantly increase the rate of a reaction and often leads to retention of stereochemistry, which is contrary to the typical inversion seen in SN2 reactions. libretexts.org

The effectiveness of the phenyl group as a neighboring group depends on its electron density. Electron-donating groups on the ring would be expected to enhance its nucleophilicity and therefore increase the rate of reaction through NGP. Conversely, the electron-withdrawing chloro and fluoro substituents on the benzene ring of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene would decrease the electron density of the ring, making it a less effective neighboring group. Therefore, significant rate enhancement due to neighboring group participation by the aryl ring is less likely in this specific compound compared to an unsubstituted (2-bromoethyl)benzene (B7723623).

Other atoms within the molecule with lone pairs, such as sulfur or nitrogen, can also act as powerful neighboring groups, often leading to dramatic rate enhancements. wikipedia.orglibretexts.org For example, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl due to the participation of the sulfur atom. wikipedia.org

Reactivity with Various Nucleophiles (e.g., in Williamson Ether Synthesis, Amine Alkylation, and Cyanide Displacement)

The primary alkyl bromide of the 2-bromoethyl moiety in this compound is a versatile electrophile for reactions with a range of nucleophiles.

Williamson Ether Synthesis: This classic method for preparing ethers involves the reaction of an alkyl halide with an alkoxide or phenoxide ion. In the context of this compound, reaction with an alkoxide (RO⁻) or phenoxide (ArO⁻) would proceed via an SN2 mechanism to yield the corresponding ether. This reaction is a valuable tool for introducing an ether linkage into the molecule. bloomtechz.com

Amine Alkylation: Primary and secondary amines are good nucleophiles and can react with alkyl halides to form more substituted amines. libretexts.orgmnstate.edu The reaction of this compound with a primary or secondary amine would lead to the formation of a secondary or tertiary amine, respectively. bloomtechz.com This alkylation reaction is a fundamental method for constructing carbon-nitrogen bonds. However, a potential side reaction is over-alkylation, where the newly formed amine reacts further with the alkyl halide. mnstate.edu

Cyanide Displacement: The cyanide ion (CN⁻) is an effective nucleophile that readily displaces halide ions from alkyl halides. pearson.com The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, would yield the corresponding nitrile. pearson.combloomtechz.com This reaction is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Cross-Coupling Reactions Involving Aryl Halides (Chloro and Fluoro Substituents)

The chloro and fluoro substituents on the aromatic ring of this compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes and Chlorohalobenzenes

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. yonedalabs.com The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl >> F. Aryl chlorides are less reactive than bromides and iodides and often require more specialized catalysts and reaction conditions. libretexts.org Aryl fluorides are typically the least reactive. However, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled the successful coupling of aryl chlorides and even some activated aryl fluorides. mdpi.comchemistryviews.org

In the case of this compound, the chloro substituent could potentially undergo Suzuki-Miyaura coupling. The presence of the fluorine atom might influence the reactivity. While challenging, Suzuki couplings of fluorinated arenes have been achieved and are of significant interest for the synthesis of fluorinated organic molecules, which have applications in pharmaceuticals, agrochemicals, and materials science. thieme-connect.deresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving a successful coupling at the chloro position. It is generally expected that the chloro group would be more reactive than the fluoro group in this type of reaction.

Transition-Metal-Free Cross-Coupling Methodologies for Aryl Halides

While transition-metal-catalyzed cross-coupling reactions are highly effective, there is growing interest in developing transition-metal-free alternatives to reduce costs and simplify product purification. fiu.edu Several methodologies have been developed for the cross-coupling of aryl halides without the use of transition metals.

One approach involves the use of organostannanes (tin compounds) in the presence of lithium chloride, which promotes the coupling of aryl halides with tetraaryltins to form biaryls. fiu.eduacs.org Aryl halides with electron-withdrawing groups tend to give higher yields in these reactions. fiu.eduacs.org

Another strategy is photoinduced cross-coupling. For instance, aryl halides can be coupled with H-phosphonates under light irradiation without the need for a transition metal or an external photosensitizer. acs.org This method provides a greener pathway for the synthesis of arylphosphine oxides. acs.org The proposed mechanism involves the homolytic cleavage of the carbon-halogen bond by light to form an aryl radical, which then couples with a phosphonate (B1237965) radical. acs.org

Other transition-metal-free methods include reactions that proceed via a pseudo SRN1 (Substitution Nucleophilic Radical) mechanism, which are useful for the synthesis of various biaryl derivatives. researchgate.net These reactions can be initiated by single electron transfer (SET) from a donor. researchgate.net

For this compound, these transition-metal-free methods could potentially be applied to couple at the chloro position. The electron-withdrawing nature of the fluoro and chloro substituents might favor some of these reactions.

Radical Reactions and Other Transformative Chemistries of Halogenated Aryl-Alkyl Systems

Beyond metal-catalyzed couplings, the halogenated framework of this compound allows for a range of other chemical transformations, including dehalogenation, Grignard reagent formation, and elimination reactions.

Dehalogenation and Reductive Cleavage Reactions of Aryl and Alkyl Halides

Dehalogenation, or the removal of a halogen atom and its replacement with a hydrogen atom, can be achieved through various reductive cleavage methods. These reactions can proceed via catalytic hydrogenation, dissolving metal reductions, or radical pathways. organic-chemistry.orgnumberanalytics.comrsc.org

For a molecule like this compound, selective dehalogenation is possible due to the differing reactivities of the C-Br and C-Cl bonds. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst can selectively reduce the more labile alkyl C-Br bond while leaving the aryl C-Cl bond intact. organic-chemistry.org Aryl bromides are generally more easily reduced than aryl chlorides under these conditions. organic-chemistry.org Radical-based dehalogenation methods, often initiated by light (photolysis) or radical initiators, can also be employed. scispace.comorganic-chemistry.org These reactions typically involve the formation of an aryl or alkyl radical intermediate, which then abstracts a hydrogen atom from a donor source. scispace.com

Table 2: General Conditions for Selective Dehalogenation

| Reaction Type | Reagents & Conditions | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C, neutral conditions | Alkyl-Br > Aryl-Br > Aryl-Cl |

| Photocatalytic Reduction | Organophotocatalyst, H-donor, visible light | Can be tuned for selective C-Cl or C-Br cleavage |

| Radical Reduction | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Generally follows bond dissociation energy: C-Br < C-Cl |

Grignard Reagent Formation from Bromoethyl Aromatic Systems and Subsequent Reactions

The alkyl bromide functionality of this compound is amenable to the formation of a Grignard reagent. The reaction involves treating the substrate with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.org The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic organomagnesium species. wvu.eduyoutube.com The aryl chloride and fluoride (B91410) moieties are generally unreactive under these conditions.

The resulting Grignard reagent, (2-chloro-4-fluorophenethyl)magnesium bromide, is a powerful nucleophile and a strong base. mnstate.edulibretexts.org It can participate in a wide array of subsequent reactions to form new carbon-carbon bonds. A primary application is its reaction with electrophilic carbonyl compounds. For instance, reaction with an aldehyde will produce a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. doubtnut.com It can also react with esters, acid chlorides, and carbon dioxide to form tertiary alcohols and carboxylic acids, respectively. wvu.edu

Elimination Reactions for Alkyne Formation in Bromoethyl Substrates

The 2-bromoethyl group attached to the aromatic ring provides a suitable substrate for elimination reactions. Specifically, treatment with a strong, non-nucleophilic base can induce dehydrohalogenation, an E2 elimination reaction, to form an alkene. In this case, the product would be 1-chloro-4-fluoro-2-vinylbenzene. brainly.com

The E2 mechanism requires an anti-periplanar arrangement of the hydrogen atom on the alpha-carbon and the bromine atom on the beta-carbon. The base abstracts a proton from the carbon adjacent to the aromatic ring, and concurrently, the C-Br bond breaks, and a new π-bond is formed, leading to the styrene (B11656) derivative. brainly.com Strong bases such as potassium tert-butoxide or sodium ethoxide in ethanol (B145695) are typically used to promote this transformation. doubtnut.com The formation of a conjugated system with the aromatic ring provides a thermodynamic driving force for the reaction. While the prompt mentions alkyne formation, elimination from a 2-bromoethyl substrate directly yields an alkene (a styrene derivative in this case). Formation of an alkyne would require a vicinal dihalide or a vinyl halide as the starting material.

Role As a Synthetic Building Block in Complex Chemical Synthesis

Precursor for Diversified Organic Scaffolds

The distinct functionalities within 1-(2-bromoethyl)-2-chloro-4-fluorobenzene make it an ideal starting material for the synthesis of a variety of organic scaffolds. The bromoethyl group acts as a potent electrophile for alkylation and cyclization reactions, while the halogenated ring provides a stable, modifiable core.

Heterocyclic compounds are central to medicinal chemistry and materials science. While direct, one-step syntheses of many heterocycles from this compound are not widely documented, its functional groups allow for its incorporation into multi-step synthetic pathways.

Pyrroles: The synthesis of pyrrole (B145914) rings can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu The bromoethyl group of this compound can be used to introduce the 2-(2-chloro-4-fluorophenyl)ethyl moiety onto a primary amine or other nitrogen nucleophile. The resulting secondary amine can then undergo a Paal-Knorr reaction to yield a highly substituted N-aryl-ethyl pyrrole derivative. Multicomponent reactions also provide an efficient route to polysubstituted pyrroles. mdpi.comnih.govbohrium.com

Quinoxalines: Quinoxaline (B1680401) derivatives are typically synthesized via the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. organic-chemistry.orgchim.it Other precursors like α-haloketones can also be employed. chim.it To utilize this compound in quinoxaline synthesis, the bromoethyl side chain would need to be chemically transformed into a 1,2-dicarbonyl functionality, a multi-step process involving oxidation and functional group interconversion.

Indolizines: The construction of the indolizine (B1195054) core is commonly achieved through reactions involving pyridine (B92270) or pyrrole derivatives, such as the Tschitschibabin reaction or 1,3-dipolar cycloadditions. chim.itrsc.org Palladium-catalyzed multicomponent reactions of bromopyridines, imines, and alkynes have also emerged as a modern approach. nih.gov As the target compound is not a pyridine or pyrrole derivative, a direct cyclization to form an indolizine is not feasible. Its incorporation would require it to be part of a substituent on one of the primary precursors.

Chromenones: The synthesis of the chromenone (1-benzopyran-4-one) skeleton often proceeds through the intramolecular cyclization of phenolic compounds, such as the reaction of phenols with β-ketoesters or via the Baker–Venkataraman rearrangement. ijrpc.com Significant modification of this compound, including the introduction of a hydroxyl group and an appropriate side chain on the benzene (B151609) ring, would be necessary to make it a suitable precursor for chromenone synthesis.

The bromoethyl group is the primary site for carbon-carbon bond formation, typically proceeding through nucleophilic substitution (SN2) mechanisms. bloomtechz.com This allows for the extension of the carbon chain and the introduction of new functional groups, which is fundamental in building complex molecules. fiveable.me

Key C-C bond-forming reactions involving this type of precursor include:

Grignard Reactions: The compound can be converted into its corresponding Grignard reagent, 2-(2-chloro-4-fluorophenyl)ethylmagnesium bromide, by reacting with magnesium metal. bloomtechz.com This organometallic reagent can then react with various electrophiles like aldehydes, ketones, and carbon dioxide to form new C-C bonds, leading to alcohols and carboxylic acids. bloomtechz.comwalisongo.ac.id Alternatively, the bromoethyl group can react as an electrophile with other Grignard reagents. bloomtechz.com

Alkylation of Carbon Nucleophiles: The compound is an effective alkylating agent for soft carbon nucleophiles. For instance, analogs like (2-bromoethyl)benzene (B7723623) are used to alkylate compounds such as methyl cyanoacetate (B8463686) in the presence of a base, a key step in the synthesis of β-peptidomimetics. chemicalbook.com

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) replaces the bromine atom with a nitrile group (-CN). This reaction not only forms a new C-C bond but also introduces a versatile nitrile functionality that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Organocuprate Coupling: Lithium dialkylcuprates can react with the bromoethyl group to form a C-C bond, providing another method for attaching alkyl or aryl groups. chemistry.coach

| Reaction Type | Reagent | Product Functional Group | Significance |

|---|---|---|---|

| Grignard Reaction (as precursor) | Mg, then Electrophile (e.g., CO2) | Carboxylic Acid | Chain extension, introduction of new functionalities. bloomtechz.com |

| Alkylation | Carbon Nucleophile (e.g., enolate) | Extended Carbon Skeleton | Core reaction in building molecular complexity. chemicalbook.com |

| Cyanation | NaCN or KCN | Nitrile | Chain extension by one carbon; versatile intermediate. |

| Organocuprate Coupling | Lithium Dialkylcuprate (R2CuLi) | Alkylated Product | Formation of C-C bonds with various alkyl/aryl groups. chemistry.coach |

Application in the Development of Specialty Chemicals and Intermediates

The unique substitution pattern of this compound makes it a valuable intermediate for specialty chemicals, including ligands for catalysis and monomers for functional materials.

In the design of ligands for metal catalysts, specific structural motifs are often required to tune the electronic and steric properties of the catalyst. The bromoethyl group serves as a convenient handle for attaching the 2-chloro-4-fluorophenyl moiety to a larger molecular scaffold. For example, reaction with amines or phosphines can tether the aromatic group to a chelating backbone.

A related compound, 1-bromo-2-chloro-4-fluorobenzene (B27530), is used to prepare a boronic acid that serves as a precursor for a biphenyl (B1667301) catalyst effective in peptide synthesis. ossila.com A similar strategy could be envisioned for this compound, where the aromatic ring is first functionalized (e.g., via lithiation and borylation) before or after modification of the bromoethyl group, leading to bifunctional ligands.

Halogenated aromatic compounds are important precursors for functional materials due to their influence on electronic properties, thermal stability, and flame retardancy. researchgate.net The this compound molecule can be transformed into a monomer for polymerization. Treatment with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism), converting the bromoethyl group into a vinyl group to yield 1-vinyl-2-chloro-4-fluorobenzene. bloomtechz.com This halogenated styrene (B11656) derivative can then undergo polymerization to produce polymers with tailored properties, such as a high refractive index or enhanced thermal stability. The presence of chlorine and fluorine atoms can also impart flame-retardant characteristics to the resulting material.

Strategic Importance in Research-Scale Organic Synthesis and Medicinal Chemistry Research

The strategic value of this compound in research lies in its versatility as a polyfunctionalized building block. It provides chemists with a starting material containing multiple, orthogonally reactive sites that can be addressed in a controlled, stepwise manner.

Reactive Handle: The primary alkyl bromide is a reliable electrophilic site for introducing the substituted phenylethyl scaffold into a target molecule through SN2 reactions. bloomtechz.comchemicalbook.com This moiety is found in many pharmaceuticals and biologically active compounds. nih.gov

Aromatic Core Modification: The halogen atoms on the benzene ring influence the molecule's electronic properties and provide sites for further functionalization through methods like nucleophilic aromatic substitution (if sufficiently activated) or metal-catalyzed cross-coupling reactions, although the C-Cl bond is less reactive than C-Br or C-I bonds in many standard coupling reactions.

Fluorine in Medicinal Chemistry: The fluorine atom is a particularly important feature for medicinal chemistry. Its introduction into a drug candidate can significantly alter metabolic stability, lipophilicity, and binding affinity to biological targets. ossila.com This makes fluorinated building blocks like this compound highly valuable for creating new chemical entities for drug discovery programs.

Advanced Analytical and Computational Studies for Elucidating the Structure and Reactivity

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the confirmation of molecular mass and the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic compounds. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular structure can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the two methylene (B1212753) (-CH₂-) groups of the bromoethyl side chain. The aromatic region would display complex multiplets due to spin-spin coupling between the three non-equivalent protons on the benzene (B151609) ring and additional coupling to the ¹⁹F nucleus. The two methylene groups would likely appear as two triplets, a result of coupling to each other. The group adjacent to the aromatic ring (-CH₂-Ar) would be expected at a different chemical shift than the group adjacent to the bromine atom (-CH₂-Br).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to exhibit eight unique signals: six for the carbons in the substituted benzene ring and two for the carbons in the ethyl side chain. The chemical shifts of the aromatic carbons are influenced by the attached halogens (Cl and F) and the ethyl group. The carbon bonded to fluorine would show a large C-F coupling constant. The two aliphatic carbons would appear in the upfield region of the spectrum, with the carbon attached to the electronegative bromine atom typically resonating further downfield than the one attached to the phenyl ring. For the analogous compound 1,2-dibromoethane, the two identical carbons appear at a chemical shift of 31.8 ppm, providing a reference point for the bromoethyl group. docbrown.info

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. rsc.org It would show a single resonance for the fluorine atom on the benzene ring. The precise chemical shift provides insight into the electronic environment of the fluorine atom, which is influenced by the adjacent chloro and the para-bromoethyl substituents. This technique is particularly valuable for confirming the substitution pattern on the aromatic ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Fragment |

| ¹H | ~7.0-7.5 | Multiplets | Aromatic C-H |

| ¹H | ~3.6 | Triplet | -CH₂-Br |

| ¹H | ~3.1 | Triplet | Ar-CH₂- |

| ¹³C | ~115-160 (with C-F coupling) | 6 distinct signals | Aromatic C |

| ¹³C | ~30-40 | 2 distinct signals | Aliphatic -CH₂- |

| ¹⁹F | ~(-100 to -120) | Multiplet | Aromatic C-F |

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. researchgate.net The aliphatic C-H stretching of the ethyl group would be observed in the 2850-3000 cm⁻¹ range. The presence of carbon-halogen bonds would be confirmed by absorptions in the fingerprint region (below 1500 cm⁻¹). Specifically, C-Cl, C-F, and C-Br stretching vibrations are expected in the 1100-1000 cm⁻¹ (C-F), 800-600 cm⁻¹ (C-Cl), and 600-500 cm⁻¹ (C-Br) regions, respectively. docbrown.info

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through fragmentation patterns. For this compound (C₈H₇BrClF), the molecular ion peak (M⁺) would be a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic pattern for the molecular ion. Common fragmentation pathways would likely involve the loss of a bromine atom (M - Br)⁺ or the cleavage of the ethyl side chain, leading to a prominent peak corresponding to the tropylium-like ion or other stable fragments. Data for the related compound 1-(2-bromoethyl)-4-chlorobenzene (B105474) shows a molecular weight of 219.5 g/mol and confirms these fragmentation patterns. nist.gov

X-ray Crystallography for Solid-State Structure Determination of Analogous Systems

While an X-ray crystal structure for this compound itself may not be publicly available, analysis of analogous systems provides significant insight into its expected solid-state conformation and intermolecular interactions. X-ray diffraction studies on substituted benzene derivatives reveal precise bond lengths, bond angles, and the planarity of the aromatic ring. aps.org For halogenated benzenes, this technique can illuminate non-covalent interactions such as halogen bonding, which can influence the packing of molecules in the crystal lattice. researchgate.net It would be expected that the benzene ring is essentially planar, and the bond lengths (C-F, C-Cl, C-Br, C-C) would conform to established values for such structures. The conformation of the bromoethyl side chain relative to the ring would also be determined, showing the preferred dihedral angle in the solid state.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods provide a powerful theoretical framework to complement experimental data, offering detailed insights into the molecule's geometric, electronic, and energetic properties.

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. DFT calculations can be employed to determine the most stable three-dimensional structure (optimized geometry) of this compound. nih.gov

Molecular Geometry and Conformational Analysis: DFT studies on similar molecules, like ethylbenzene, show that the ethyl group is not fixed but can rotate around the C-C bond connecting it to the ring. researchgate.net Calculations can map the potential energy surface of this rotation to identify the most stable conformer(s) and the energy barriers between them. This analysis would reveal the preferred dihedral angle between the plane of the benzene ring and the C-C bond of the ethyl side chain.

Electronic Structure: DFT calculations can also provide a detailed picture of the molecule's electronic structure. smf.mx This includes mapping the electrostatic potential to visualize electron-rich and electron-poor regions of the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov The presence of multiple electronegative halogen atoms is expected to significantly influence the electronic distribution and the energies of these orbitals. scispace.com

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Prediction of ¹⁹F NMR Chemical Shifts: DFT methods have proven to be highly effective in predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. researchgate.netnih.gov Using methods such as the Gauge-Including Atomic Orbital (GIAO) method with appropriate functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-31+G(d,p)), it is possible to calculate the magnetic shielding tensor for the fluorine nucleus. nsf.gov These calculated shielding values can then be converted to chemical shifts by comparing them to a reference standard (like CFCl₃). Often, a linear scaling factor is applied to the calculated values to correct for systematic errors and improve the correlation with experimental data. rsc.org Such calculations can be instrumental in assigning the correct resonance in complex spectra or in distinguishing between different isomers. The accuracy of these predictions is often within a few ppm, making it a reliable tool for structural confirmation. worktribe.com

Computational Modeling of Reaction Mechanisms and Transition States to Understand Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of halogenated compounds like this compound. rsc.org These theoretical studies allow for the detailed exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, which are fundamental to understanding chemical reactivity. chemrxiv.orgscispace.com

For this compound, a primary area of interest is the reactivity of the bromoethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. Computational models can predict the energy barriers for the displacement of the bromide ion by various nucleophiles. Factors such as the nature of the nucleophile, the solvent, and the electronic effects of the substituted benzene ring (chloro and fluoro groups) significantly influence the reaction rate. researchgate.net

State-of-the-art computational methods, such as the combined activation strain model (ASM) and energy decomposition analysis (EDA), can reveal that factors beyond simple aromaticity or electronic effects govern the barrier heights of reactions. researchgate.netnih.gov By calculating the transition state geometry and its associated energy, chemists can gain a quantitative understanding of a reaction's feasibility and kinetics. For instance, modeling can compare the activation barriers for substitution at the primary carbon of the ethyl group versus potential side reactions.

Below is a representative data table illustrating how computational modeling could predict reaction barriers for a hypothetical SN2 reaction involving this compound.

| Reaction Pathway | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) | Methodology |

|---|---|---|---|---|

| SN2 Substitution | OH⁻ | Water (PCM) | 22.5 | DFT/B3LYP/6-311+G(d,p) |

| SN2 Substitution | CN⁻ | DMSO (PCM) | 18.9 | DFT/B3LYP/6-311+G(d,p) |

| SN2 Substitution | NH₃ | Methanol (PCM) | 25.1 | DFT/B3LYP/6-311+G(d,p) |

| E2 Elimination | OH⁻ | Water (PCM) | 24.8 | DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational modeling studies.

Analysis of Weak Intermolecular Interactions (e.g., Halogen Bonding, C-H...X interactions)

The halogen atoms (F, Cl, Br) in this compound play a critical role in mediating weak intermolecular interactions that influence its physical properties and crystal packing. mdpi.com These interactions, while individually weak, can collectively have a significant impact on the molecule's behavior in condensed phases.

Halogen Bonding: A key noncovalent interaction is the halogen bond (XB), which occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. acs.orgnih.gov The σ-hole is a region of positive electrostatic potential located on the outer side of the halogen atom, along the axis of its covalent bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govacs.org In this compound, both the bromine and chlorine atoms are potential halogen bond donors. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plots are used to identify and characterize these bonds. rsc.org

Computational analysis helps to quantify the energetics of these interactions. Methods such as DFT with dispersion corrections (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2) are necessary to accurately model these dispersion-dominated forces. researchgate.net

The following table summarizes the potential weak intermolecular interactions involving this compound and their typical characteristics.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Geometric Characteristics |

|---|---|---|---|---|

| Halogen Bond | C-Br | Halogen (Cl, F), O, N | -2 to -5 | Nearly linear C-Br···Y angle (~180°) |

| Halogen Bond | C-Cl | Halogen (Br, F), O, N | -1 to -3 | Nearly linear C-Cl···Y angle (~180°) |

| Hydrogen Bond | Aromatic C-H | Halogen (F, Cl, Br) | -0.5 to -2.5 | Variable directionality |

| Hydrogen Bond | Aliphatic C-H | Halogen (F, Cl, Br) | -0.5 to -2.0 | Variable directionality |

| π-π Stacking | Benzene Ring | Benzene Ring | -2 to -10 | Parallel or slipped-parallel arrangement |

Note: The energy values are typical ranges for these types of interactions and can vary based on the specific molecular environment.

Future Research Trajectories and Unaddressed Challenges

Exploration of Novel Catalytic Transformations for the Selective Functionalization of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

The presence of multiple, distinct halogen atoms on the aromatic ring of this compound, along with a bromoethyl group, makes it a prime candidate for selective functionalization. Future research should focus on developing novel catalytic systems that can differentiate between these reactive sites.

A primary area of investigation will be the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to selectively functionalize the C-Br and C-Cl bonds. wikipedia.org The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl, suggesting that the C-Br bond would be the most reactive site. nih.gov However, steric and electronic factors from the adjacent chloro and fluoro substituents could influence this reactivity. Research into ligands that can fine-tune the catalyst's sensitivity to these subtle differences will be crucial for achieving high selectivity. nih.gov

Another promising avenue is the application of photoredox catalysis. ucla.edunih.gov This approach, which uses light to generate reactive radical intermediates under mild conditions, could offer alternative selectivity profiles compared to traditional transition-metal catalysis. nih.govprinceton.edu For instance, photoredox-mediated reactions might enable the functionalization of the bromoethyl side chain without affecting the aromatic halogens, or vice-versa.

Furthermore, the direct C-H functionalization of the aromatic ring or the ethyl side chain represents a powerful strategy for molecular elaboration. mdpi.comresearchgate.netacs.org While directing groups are often employed to control the site of C-H activation, developing non-directed C-H functionalization methods that are selective for one of the available C-H bonds in this compound would be a significant advancement. nih.gov Iron-catalyzed carbene-transfer reactions, for example, have shown promise in the C-H functionalization of aromatic compounds. mdpi.com

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic Approach | Target Site | Potential Reaction | Key Challenge |

| Palladium Cross-Coupling | Aromatic C-Br or C-Cl | Suzuki, Sonogashira, Buchwald-Hartwig | Achieving selectivity between C-Br and C-Cl |

| Nickel/Photoredox Dual Catalysis | Aromatic C-Br or C-Cl, or side chain C-H | Arylation, Alkylation | Controlling radical reactivity and selectivity |

| Iridium or Rhodium Catalysis | Aromatic or Aliphatic C-H | Borylation, Olefination | Overcoming the inherent inertness of C-H bonds |

Development of More Sustainable and Atom-Economical Synthetic Routes for Polyhalogenated Aryl-Alkyl Compounds

The synthesis of complex molecules like this compound and its derivatives should be guided by the principles of green chemistry. Future research must focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical.

One key area of focus will be the development of one-pot or tandem reactions that minimize the number of synthetic steps, reduce waste from purification, and save time and resources. For example, a process that allows for the sequential, selective functionalization of the C-Br and C-Cl bonds without the need for isolating intermediates would be highly desirable.

The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more sustainable synthetic protocols. These methods can often reduce reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating.

Furthermore, a critical assessment of the starting materials and reagents used in the synthesis of polyhalogenated aryl-alkyl compounds is necessary. Research into the use of less toxic and more abundant starting materials, as well as the replacement of stoichiometric reagents with catalytic alternatives, will be essential for the long-term sustainability of this area of chemistry.

In-depth Mechanistic Studies of Complex Reaction Pathways Involving Multiple Halogen Atoms

A fundamental understanding of the reaction mechanisms is paramount for the rational design of selective and efficient synthetic methods. The complex interplay of the bromo, chloro, and fluoro substituents on the aromatic ring, along with the bromoethyl side chain, can lead to multiple competing reaction pathways.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies can provide valuable information about the rate-determining steps of a reaction and the influence of different reaction parameters. Isotopic labeling studies can help to track the movement of atoms and identify the bonds that are broken and formed during a reaction.

In-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to observe reactive intermediates and gain a real-time understanding of the reaction progress. This information is crucial for identifying and characterizing the key species in a catalytic cycle. For example, understanding the relative rates of oxidative addition at the C-Br versus the C-Cl bond is critical for controlling selectivity in cross-coupling reactions. nih.gov

Advanced Computational Predictions for Rational Design and Discovery of New Chemical Entities

Computational chemistry has become an indispensable tool in modern chemical research. For a molecule like this compound, where experimental data may be scarce, computational methods can provide valuable predictive insights.

Density functional theory (DFT) calculations can be used to predict the ground-state properties of the molecule, such as its geometry, electronic structure, and bond dissociation energies. This information can help to rationalize its reactivity and predict the most likely sites for chemical attack. For example, calculating the relative energies of the transition states for oxidative addition at the C-Br and C-Cl bonds can guide the design of catalysts that favor one pathway over the other. nih.gov

Computational modeling can also be used to design new catalysts with enhanced selectivity and activity. By understanding the interactions between the substrate and the catalyst at the molecular level, it is possible to rationally modify the catalyst structure to improve its performance.

Furthermore, computational screening methods can be employed to explore the potential applications of new derivatives of this compound. By calculating the properties of a virtual library of compounds, it is possible to identify candidates with desirable characteristics for use in areas such as drug discovery or materials science. This in silico approach can significantly accelerate the discovery of new chemical entities with valuable applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene in academic research?

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorinated and chlorinated substituents; ethylenic protons at δ 3.5–4.0 ppm for bromoethyl groups) . FT-IR : Confirm C-Br (550–650 cm⁻¹), C-Cl (700–800 cm⁻¹), and C-F (1200–1250 cm⁻¹) stretches. Mass Spectrometry : Look for molecular ion [M]+ at m/z 223.47 (C₇H₅FClBr) and fragmentation patterns (e.g., loss of Br• at m/z 144) .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the benzene ring in this compound?

- Methodological Answer : The electron-withdrawing effects of Cl and F substituents direct electrophilic substitution to the para position relative to the bromoethyl group. However, steric hindrance from the bromoethyl chain may limit reactivity. To enhance selectivity:

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

- Methodological Answer : Thermal Stability : Decomposition occurs above 80°C, releasing HBr and HCl gases (confirmed by TGA-DSC). Store at 0–6°C in amber vials to prevent photodegradation . pH Sensitivity : Hydrolysis of the C-Br bond is observed in alkaline conditions (pH > 9), forming 2-chloro-4-fluorophenylethanol. Use buffered solutions (pH 5–7) for aqueous-phase reactions .

Q. How can computational methods predict reactivity in cross-coupling reactions?

- Methodological Answer : DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the bromoethyl group . Molecular Dynamics : Simulate Pd-catalyzed coupling pathways to identify transition-state barriers. Studies show a 15 kcal/mol barrier for oxidative addition of C-Br bonds, favoring aryl-aryl couplings over alkylation .

Data Contradiction Analysis

Q. How to resolve contradictions in reported spectral data across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.5 vs. 7.7 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. To standardize:

-

Replicate spectra using identical solvent systems.

-

Cross-validate with X-ray crystallography (if crystals are obtainable) .

-

Compare with PubChem data (CID: 42553314) for consensus assignments .

- Data Table : Spectral Comparison Across Studies

| Technique | Reported Shift (δ ppm) | Solvent | Source |

|---|---|---|---|

| 1H NMR | 7.55 (d, J=8.4 Hz) | CDCl₃ | |

| 1H NMR | 7.68 (d, J=8.2 Hz) | DMSO-d₆ | |

| 13C NMR | 115.2 (C-F) | CDCl₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.